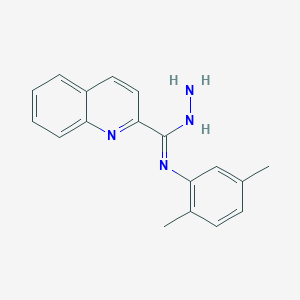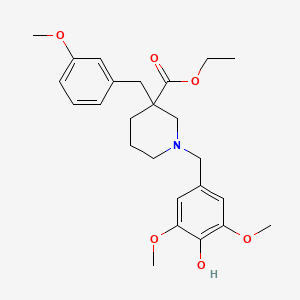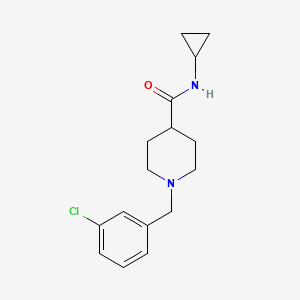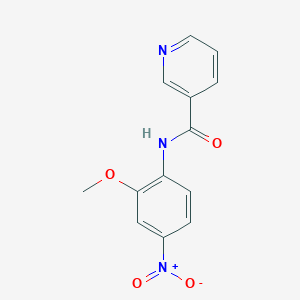![molecular formula C23H16N2O3S B5008863 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as methylene blue, is a synthetic dye that has been used for over a century in various industries, including textiles, printing, and photography. However, in recent years, methylene blue has gained attention in the scientific community for its potential therapeutic applications in medicine.
Mécanisme D'action
The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue is not fully understood, but it is believed to involve its ability to act as an electron acceptor and donor, as well as its ability to inhibit certain enzymes. Methylene blue has been shown to increase mitochondrial function, reduce oxidative stress, and modulate inflammation.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects, including increasing ATP production, reducing reactive oxygen species, and modulating nitric oxide levels. Methylene blue has also been shown to improve cognitive function, reduce inflammation, and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has several advantages for lab experiments, including its low cost, easy availability, and wide range of potential applications. However, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue also has limitations, including its potential toxicity at high doses and its potential to interfere with certain assays.
Orientations Futures
There are several future directions for research on 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue, including exploring its potential therapeutic applications in other diseases, improving its selectivity and potency, and developing new methods for its synthesis. Additionally, there is potential for this compound blue to be used in combination with other drugs or therapies for enhanced efficacy.
In conclusion, this compound blue is a synthetic dye that has gained attention in the scientific community for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While this compound blue has several advantages for lab experiments, it also has limitations and potential toxicity at high doses. There are several future directions for research on this compound blue, including exploring its potential therapeutic applications in other diseases and improving its selectivity and potency.
Méthodes De Synthèse
Methylene blue can be synthesized through several methods, including reduction of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione green, oxidation of N,N-dimethyl-p-phenylenediamine, and reaction of N,N-dimethylaniline with benzaldehyde. The most common method involves the reaction of N,N-dimethylaniline with N,N-dimethyl-p-phenylenediamine in the presence of zinc chloride. The resulting product is then oxidized with sodium nitrite to produce this compound blue.
Applications De Recherche Scientifique
Methylene blue has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, cancer, and sepsis. In Alzheimer's disease, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue has been shown to inhibit the aggregation of tau protein, a hallmark of the disease. In Parkinson's disease, this compound blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound blue has been shown to induce apoptosis, or programmed cell death, in cancer cells. In sepsis, this compound blue has been shown to improve hemodynamics and oxygenation.
Propriétés
IUPAC Name |
2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCKHAEDFKGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5008789.png)
![1-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5008796.png)

![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5008870.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)
